1-(Benzylamino)-1-oxobutan-2-yl 4-methylbenzoate
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Overview
Description
1-(Benzylamino)-1-oxobutan-2-yl 4-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group, an oxobutanoyl group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-1-oxobutan-2-yl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 1-(benzylamino)-1-oxobutan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylamino)-1-oxobutan-2-yl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzylamino derivatives.
Scientific Research Applications
1-(Benzylamino)-1-oxobutan-2-yl 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Benzylamino)-1-oxobutan-2-yl 4-methylbenzoate involves its interaction with specific molecular targets in biological systems. The benzylamino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The oxobutanoyl group can undergo hydrolysis, releasing active metabolites that exert biological effects. The methylbenzoate moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
- 1-(Phenylamino)-1-oxobutan-2-yl 4-methylbenzoate
- 1-(Benzylamino)-1-oxobutan-2-yl benzoate
- 1-(Benzylamino)-1-oxobutan-2-yl 4-chlorobenzoate
Uniqueness: 1-(Benzylamino)-1-oxobutan-2-yl 4-methylbenzoate is unique due to the presence of the methyl group on the benzoate moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.
Properties
CAS No. |
656258-65-0 |
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Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[1-(benzylamino)-1-oxobutan-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C19H21NO3/c1-3-17(18(21)20-13-15-7-5-4-6-8-15)23-19(22)16-11-9-14(2)10-12-16/h4-12,17H,3,13H2,1-2H3,(H,20,21) |
InChI Key |
YSEXXBUGXOJYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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